molecular formula C25H31ClN2O5 B13398965 2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B13398965
M. Wt: 475.0 g/mol
InChI Key: IBBLRJGOOANPTQ-UHFFFAOYSA-N
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Description

Quinapril hydrochloride is a medication primarily used to treat high blood pressure (hypertension), heart failure, and diabetic kidney diseaseQuinapril hydrochloride is the hydrochloride salt form of quinapril, which is a prodrug that is converted in the body to its active form, quinaprilat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinapril hydrochloride involves several steps. One common method includes reacting (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its hydrochloride salt .

Industrial Production Methods

Industrial production of quinapril hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process may include catalytic hydrogenation, crystallization, and drying steps to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Quinapril hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinapril hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Quinapril hydrochloride is converted to its active form, quinaprilat, which inhibits the angiotensin-converting enzyme (ACE). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, it reduces the secretion of aldosterone, which decreases sodium and water retention .

Properties

IUPAC Name

2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBLRJGOOANPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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